molecular formula C25H21F4N3O4S B10955442 N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10955442
M. Wt: 535.5 g/mol
InChI Key: ZZKGRBOHEIUOGJ-UHFFFAOYSA-N
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Description

N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hexahydrocyclooctathiophenopyrimidine core, a tetrafluorophenoxy group, and a furanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclooctathiophenopyrimidine core, followed by the introduction of the tetrafluorophenoxy group and the furanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may result in the formation of reduced derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
  • **N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE

Uniqueness

The uniqueness of N-[2-METHYL-4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a hexahydrocyclooctathiophenopyrimidine core, a tetrafluorophenoxy group, and a furanamide moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C25H21F4N3O4S

Molecular Weight

535.5 g/mol

IUPAC Name

N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C25H21F4N3O4S/c1-12-30-24-19(14-6-4-2-3-5-7-18(14)37-24)25(34)32(12)31-23(33)17-9-8-13(36-17)11-35-22-20(28)15(26)10-16(27)21(22)29/h8-10H,2-7,11H2,1H3,(H,31,33)

InChI Key

ZZKGRBOHEIUOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCCC3)C(=O)N1NC(=O)C4=CC=C(O4)COC5=C(C(=CC(=C5F)F)F)F

Origin of Product

United States

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